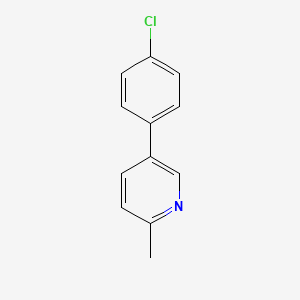

5-(4-Chlorophenyl)-2-methylpyridine

Overview

Description

5-(4-Chlorophenyl)-2-methylpyridine is an organic compound composed of a 4-chlorophenyl group connected to a 2-methylpyridine group by a single bond. It is a colorless solid with a sweet odor and is soluble in organic solvents. This compound is of particular interest due to its range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Novel Complexes : The study by (Neve et al., 1999) demonstrates the use of 4‘-(4-chlorophenyl)-6‘-phenyl-2,2‘-bipyridine (a derivative of 5-(4-Chlorophenyl)-2-methylpyridine) in synthesizing new iridium(III) cyclometalated compounds, highlighting its role in creating functionalized polypyridine ligands with unique photophysical properties.

Crystal Structure Determination : Investigations like the one by (Majerz et al., 1990) focus on the crystal structure of complexes involving 4-methylpyridine (a related compound to this compound), providing insights into their geometrical and spectroscopic properties. This research is essential for understanding the interactions and stability of these molecular complexes.

Photophysical and Electrochemical Properties

Studying Optical Properties : The research by (Kimura et al., 2016) explores the optical and electrochemical properties of tetraazaporphyrinato ruthenium (II) bis(4-methylpyridine) fused with diphenylthiophene units, indicating the potential of this compound derivatives in the field of material science and its application in optoelectronic devices.

Electrochemical Behavior Exploration : The work by (Kimura et al., 2011) on nonclassical tetraazaporphyrins provides a deep understanding of the electrochemical properties of complexes involving 4-methylpyridine. This research aids in the development of new materials with specific electronic characteristics for various applications.

Pharmacological Potential

- Anticancer Agent Synthesis : The study by (Gomha et al., 2014) illustrates the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety as potential anticancer agents, where this compound derivatives play a crucial role. This highlights its importance in developing new pharmacological agents.

Molecular Docking and Cyclooxygenase-2 Inhibition

- Docking Studies for Drug Design : Research by (Al-Hourani et al., 2015) on tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, involves molecular docking studies to explore their potential as COX-2 inhibitors. This signifies the role of this compound derivatives in the rational design of new therapeutic agents.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate growth and development .

Pharmacokinetics

For instance, a study on novel TB-active decoquinate derivatives evaluated their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can be complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .

Cellular Effects

It’s hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It’s suggested that this compound may have certain stability and degradation characteristics, and may exert long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

It’s possible that the effects of this compound may vary with dosage, potentially exhibiting threshold effects or toxic effects at high doses

Metabolic Pathways

It’s hypothesized that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 5-(4-Chlorophenyl)-2-methylpyridine within cells and tissues are not well-characterized. It’s possible that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It’s possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-2-3-11(8-14-9)10-4-6-12(13)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGSTFDDYVKRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

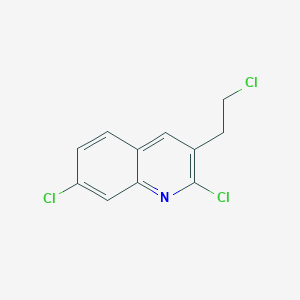

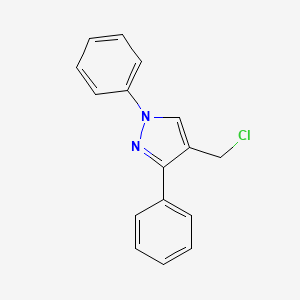

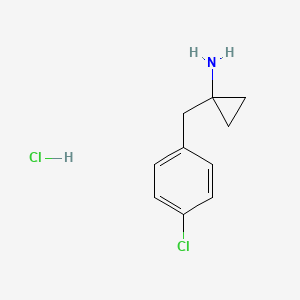

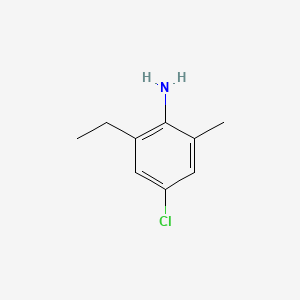

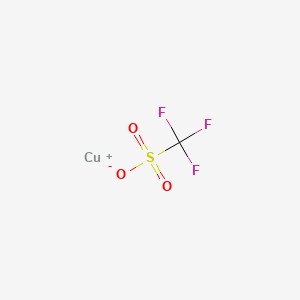

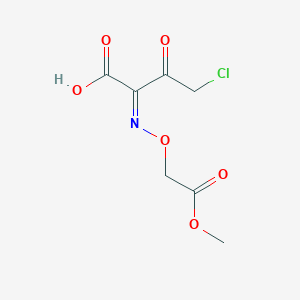

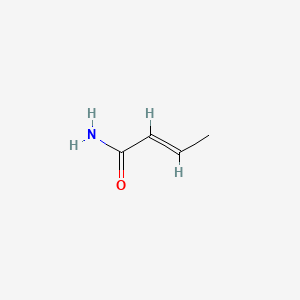

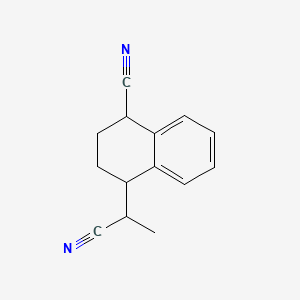

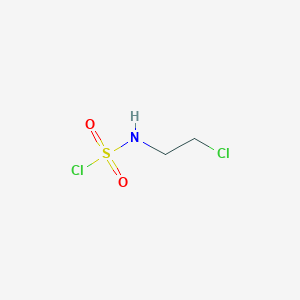

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

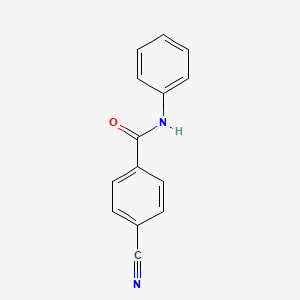

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)